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molecular formula C8H8N2S B8761476 1-Methyl-2-(thiophen-2-yl)-1H-imidazole CAS No. 141989-36-8

1-Methyl-2-(thiophen-2-yl)-1H-imidazole

Cat. No. B8761476
M. Wt: 164.23 g/mol
InChI Key: NILIONVJUCOSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455477B2

Procedure details

Methylaminoacetaldehyde dimethyl acetal (0.50 ml, 3.9 mmol), thiophene-2-carbonitrile (0.36 ml, 3.9 mmol) and copper(I) chloride (481 mg, 4.86 mmol) were combined in a sealed tube and heated to 85° C. for 12 hours. The mixture was allowed to reach ambient temperature, and methanol (2 ml) was added, followed with hydrochloric acid (4.8 M, 2.0 ml, 9.7 mmol). The resulting mixture was refluxed for 4 hours and concentrated under reduced pressure to remove methanol. The mixture was placed over an ice bath and 50% aqueous sodium hydroxide (1.24 g, 31.1 mmol) was added slowly to keep the temperature below 20° C. Then the mixture was diluted with ethyl acetate, stirred for 5 mins, filtered and washed with ethyl acetate. The filtrate was washed with brine, separated, dried over sodium sulfate, filtered and concentrated and taken forward without additional purification. LRMS (ESI) calculated for C8H9N2S [M+H]+, 165.0; found 165.1.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
481 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5]C.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].Cl.[OH-].[Na+].[C:19](OCC)(=O)C>[Cu]Cl.CO>[CH3:19][N:15]1[CH:3]=[CH:4][N:5]=[C:14]1[C:10]1[S:9][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
COC(CNC)OC
Name
Quantity
0.36 mL
Type
reactant
Smiles
S1C(=CC=C1)C#N
Name
copper(I) chloride
Quantity
481 mg
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
CUSTOM
Type
CUSTOM
Details
The mixture was placed over an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
taken forward without additional purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CN1C(=NC=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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